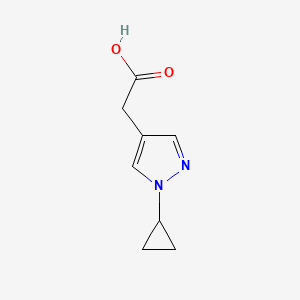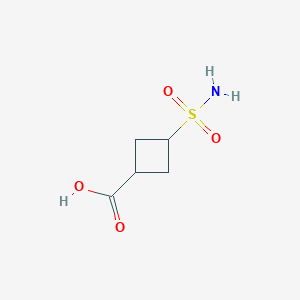
3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers, is a compound with the molecular formula C5H9NO4S and a molecular weight of 179.19 . This compound is characterized by the presence of a cyclobutane ring substituted with a sulfamoyl group and a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror image isomers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
3-sulfamoylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfamoyl group or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-sulfamoylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-sulfamoylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the sulfamoyl group, making it less versatile in chemical reactions.
Sulfamoylbenzoic acid: Contains a benzene ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
Cyclobutanesulfonic acid: Similar in structure but lacks the carboxylic acid group.
Uniqueness
3-sulfamoylcyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, sulfamoyl group, and carboxylic acid group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H9NO4S |
|---|---|
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
3-sulfamoylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO4S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)(H2,6,9,10) |
Clé InChI |
LZNKZJVJHVJPDT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1S(=O)(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-ethoxy-3-{1-methyl-7-oxo-3-propyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B15305975.png)
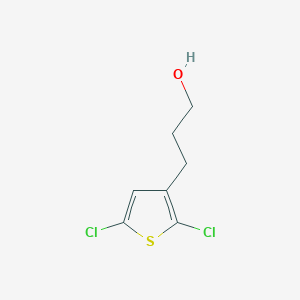
![rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15305985.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide](/img/structure/B15305991.png)


![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)
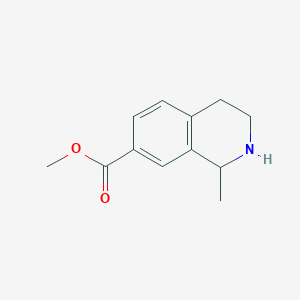
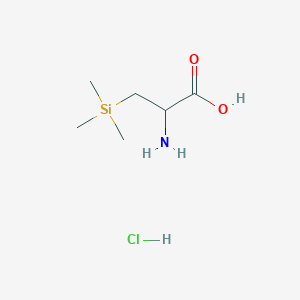
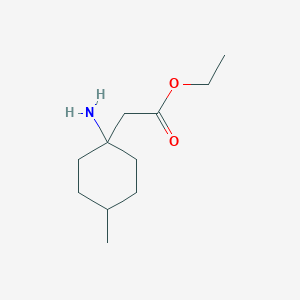
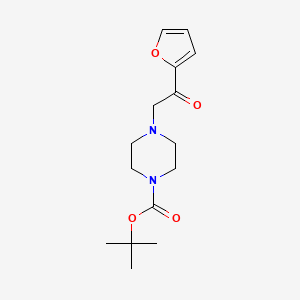
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
